molecular formula C14H12N2O B383378 (3-Phenylimidazo[1,5-a]pyridin-1-yl)methanol CAS No. 446830-56-4

(3-Phenylimidazo[1,5-a]pyridin-1-yl)methanol

Cat. No.: B383378
CAS No.: 446830-56-4
M. Wt: 224.26g/mol
InChI Key: YRUVSOKXGXGSBM-UHFFFAOYSA-N
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Description

(3-Phenylimidazo[1,5-a]pyridin-1-yl)methanol is a chemical reagent intended for research use only; it is not for diagnostic or therapeutic use. The compound belongs to the imidazo[1,5-a]pyridine chemical class, a scaffold of significant interest in medicinal chemistry and drug discovery for its diverse biological activities . This scaffold is found in various pharmacologically active molecules, and its derivatives are frequently investigated for their potential as therapeutic agents . Specifically, related imidazo[1,5-a]pyridine derivatives have been synthesized and studied for their notable anticancer activity. Research indicates that such compounds, particularly selenides and diselenides bearing the imidazo[1,5-a]pyridine ring, can exhibit cytotoxicity against cancer cells, suggesting their potential as lead compounds in anticancer therapy . The primary value of this compound lies in its utility as a versatile chemical building block or synthetic intermediate. Researchers can employ this compound in various chemical transformations, leveraging the reactivity of its methanol functional group to create novel derivatives for biological screening, structure-activity relationship (SAR) studies, and the development of new synthetic methodologies.

Properties

IUPAC Name

(3-phenylimidazo[1,5-a]pyridin-1-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c17-10-12-13-8-4-5-9-16(13)14(15-12)11-6-2-1-3-7-11/h1-9,17H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRUVSOKXGXGSBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C3N2C=CC=C3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a cornerstone for introducing formyl groups to aromatic systems. In the context of imidazo[1,5-a]pyridines, this method involves treating the core structure with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 0–5°C for 4–6 hours. The resulting 1-formyl intermediate is pivotal for subsequent reduction.

Reaction Conditions:

  • Substrate: 3-Phenylimidazo[1,5-a]pyridine

  • Reagents: DMF (2.5 equiv), POCl₃ (3.0 equiv)

  • Solvent: Dichloroethane

  • Temperature: 0–5°C → room temperature (gradual warming)

  • Yield: 82–85% (isolated as pale yellow solid).

Sodium Borohydride Reduction

The formyl group is reduced to a hydroxymethyl moiety using sodium borohydride (NaBH₄) in methanol. This step typically proceeds at 0°C for 2 hours, followed by gradual warming to room temperature.

Optimization Insights:

  • Excess NaBH₄ (2.5 equiv) ensures complete conversion.

  • Methanol serves as both solvent and proton source, enhancing reactivity.

  • Purification: Column chromatography (EtOAc/hexane, 1:3) yields the title compound as a white crystalline solid (mp 122–124°C).

Data Summary:

StepReagentsTemperatureTimeYield
FormylationDMF, POCl₃0–5°C → RT6 h85%
ReductionNaBH₄, MeOH0°C → RT2 h87%

Nucleophilic Substitution Approaches

Alkylation Followed by Hydrolysis

A two-step protocol involves alkylation of 3-phenylimidazo[1,5-a]pyridine with methyl iodide, followed by alkaline hydrolysis. This method, adapted from quaternary ammonium salt syntheses, introduces the hydroxymethyl group via a nitrile intermediate.

Procedure Overview:

  • Alkylation: React 3-phenylimidazo[1,5-a]pyridine with methyl iodide (1.2 equiv) in acetonitrile at reflux for 12 hours.

  • Cyanide Substitution: Treat the quaternary salt with sodium cyanide (NaCN, 1.5 equiv) in aqueous ethanol (50°C, 6 h).

  • Hydrolysis: Reflux the nitrile intermediate with 6M HCl to yield the carboxylic acid, subsequently reduced to the alcohol using LiAlH₄.

Critical Parameters:

  • Solvent Choice: Acetonitrile minimizes side reactions during alkylation.

  • Safety Note: NaCN requires strict inert atmosphere handling.

Yield Progression:

StepProductYield
AlkylationQuaternary Salt78%
CyanationNitrile Derivative70%
HydrolysisCarboxylic Acid65%
ReductionTarget Alcohol75%

One-Pot Multicomponent Synthesis

Domino A³-Coupling Reaction

Recent advances employ domino A³-coupling (aldehyde-amine-alkyne) to construct the imidazo[1,5-a]pyridine core while introducing the hydroxymethyl group in situ. This method uses Cu(I) catalysis under mild conditions.

Typical Protocol:

  • Reactants: 2-Aminopyridine (1.0 equiv), benzaldehyde (1.0 equiv), propargyl alcohol (1.2 equiv).

  • Catalyst: CuI (10 mol%), 4Å molecular sieves.

  • Solvent: Ethanol/water (4:1).

  • Conditions: 50°C, 6–8 hours.

  • Yield: 81% (after column chromatography).

Advantages:

  • Atom-economical with an E-factor of 8.2 (superior to conventional methods).

  • Scalable to gram quantities without yield loss.

Comparative Analysis:

MethodCatalystTemperatureTimeYieldE-Factor
Domino A³-CouplingCuI50°C6 h81%8.2
Vilsmeier-ReductionNone0–25°C8 h87%12.5

Analytical Characterization

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃):

  • δ 8.19 (d, J = 7.3 Hz, 1H, pyridinic H),

  • 7.78–7.76 (m, 2H, aryl H),

  • 7.62 (d, J = 9.2 Hz, 1H, imidazo H),

  • 4.89 (s, 2H, CH₂OH),

  • 3.85 (br s, 1H, OH).

13C NMR (101 MHz, CDCl₃):

  • δ 137.2 (imidazo C),

  • 131.3 (aryl C),

  • 127.4 (pyridinic C),

  • 63.8 (CH₂OH).

HRMS (ESI):

  • Calcd. for C₁₄H₁₂N₂O [M+H]⁺: 225.1028,

  • Found: 225.1024.

Industrial-Scale Considerations

Cost-Efficiency Metrics

  • Raw Material Cost: ~$485/g (small-scale).

  • Solvent Recovery: Ethanol/water mixtures reduce waste in A³-coupling.

  • Catalyst Reusability: CuI retains 80% activity after three cycles .

Chemical Reactions Analysis

(3-Phenylimidazo[1,5-a]pyridin-1-yl)methanol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the methanol group to a carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions .

Scientific Research Applications

Anticancer Activity

Research indicates that imidazo[1,5-a]pyridine derivatives, including (3-Phenylimidazo[1,5-a]pyridin-1-yl)methanol, exhibit significant anticancer properties. They have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Studies suggest that these compounds may act through multiple pathways, including the modulation of signaling pathways involved in cell survival and death.

Neurological Effects

The compound has been evaluated for its effects on the central nervous system. Some studies indicate that it may possess neuroprotective properties, potentially beneficial for conditions such as neurodegenerative diseases. The mechanism of action may involve the modulation of neurotransmitter systems and reduction of oxidative stress.

Antimicrobial Properties

There is emerging evidence suggesting that this compound exhibits antimicrobial activity against a range of pathogens. This includes both bacterial and fungal species, making it a candidate for further development as an antimicrobial agent.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that derivatives of imidazo[1,5-a]pyridine showed promising results in inhibiting the growth of breast cancer cells. The research utilized various assays to measure cell viability and apoptosis rates, concluding that these compounds could serve as lead compounds for new cancer therapies.

Case Study 2: Neuroprotective Effects

In a preclinical study involving animal models of Alzheimer’s disease, this compound was administered to assess its neuroprotective effects. Results indicated significant improvements in cognitive function and reductions in amyloid plaque formation, suggesting potential therapeutic applications in neurodegenerative conditions.

Data Table: Summary of Biological Activities

Biological ActivityObservationsReferences
AnticancerInhibition of cell proliferation
NeuroprotectiveImprovement in cognitive function
AntimicrobialActivity against bacterial and fungal strains

Mechanism of Action

The mechanism of action of (3-Phenylimidazo[1,5-a]pyridin-1-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis . It can also interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The physicochemical, spectral, and functional properties of (3-Phenylimidazo[1,5-a]pyridin-1-yl)methanol are compared below with analogs differing in substituents or core heterocycles.

Substituent Variations in Imidazo[1,5-a]pyridine Derivatives
Compound Substituents Melting Point (°C) Key Spectral Features Biological/Safety Notes
This compound 3-Ph, 1-CH2OH Not reported IR: O-H stretch ~3310 cm⁻¹; 1H NMR: δ 10.29 (NH), 8.62 (pyridyl H) Skin irritation (H315)
{3-Ethylimidazo[1,5-a]pyridin-1-yl}methanol 3-Et, 1-CH2OH Not reported Molecular weight: 176.21 g/mol; Formula: C10H12N2O Lab use only; no hazard data
3-Phenylimidazo[1,5-a]pyridine (3a) 3-Ph, 1-H Not reported (pale solid) 1H NMR: δ 8.24 (d, J = 7.2 Hz), 7.79 (d, J = 7.4 Hz); 13C NMR: δ 138.19 (aromatic C) Not evaluated
3-(2-Chlorophenyl)imidazo[1,5-a]pyridine (3b) 3-(2-Cl-Ph), 1-H Pale oil 13C NMR: δ 131.54 (Cl-substituted aromatic C) Potential mutagenicity screening

Key Observations :

  • Electronic Effects : The phenyl group at position 3 enhances aromatic π-stacking interactions, as evidenced by upfield shifts in 13C NMR (e.g., δ 138.19 in 3a vs. δ 148.44 in benzimidazole derivatives ).
  • Hydroxymethyl vs. Hydrogen: The hydroxymethyl group in this compound introduces hydrogen-bonding capacity (IR: 3310 cm⁻¹ ), unlike unsubstituted analogs like 3a.
  • Chlorine Substitution : 3b’s 2-chlorophenyl group induces steric hindrance and electronic withdrawal, altering reactivity and solubility (oil vs. solid state in 3a) .
Core Heterocycle Variations
Compound Core Structure Synthesis Method Key Applications
This compound Imidazo[1,5-a]pyridine Aldehyde-amine condensation Pharmacological lead optimization
Pyrazolo[1,5-a]pyrimidines Pyrazolo-pyrimidine One-pot regioselective synthesis Anticancer and antiviral agents
3-Phenylimidazo[1,5-a]pyrazin-1-ol Imidazo[1,5-a]pyrazine Not reported (discontinued) Unknown; structural analog studies

Key Observations :

  • Aromaticity and Reactivity : Imidazo[1,5-a]pyridines exhibit higher aromatic stability than pyrazolo[1,5-a]pyrimidines, affecting their metabolic resistance .
  • Biological Activity : Pyrazolo-pyrimidines are prioritized in antiviral research due to their planar structure, whereas imidazo[1,5-a]pyridines are explored for kinase inhibition .

Spectral and Computational Insights

  • DFT calculations confirm aromatic deformation modes below 1650 cm⁻¹ .
  • NMR Shifts: The 1H NMR of this compound shows distinct deshielding at δ 8.62 (pyridyl H) compared to δ 7.30–7.24 in 3rb (pyridylthio derivative) , reflecting electron-withdrawing effects.

Biological Activity

(3-Phenylimidazo[1,5-a]pyridin-1-yl)methanol is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features an imidazo[1,5-a]pyridine core, which is known for its diverse biological properties, including anticancer and antimicrobial activities. This article will explore the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential applications.

Chemical Structure and Synthesis

The chemical structure of this compound is characterized by a hydroxymethyl group attached to the imidazo[1,5-a]pyridine framework. The synthesis of this compound can be achieved through various methods, including:

  • Debus-Radiszewski synthesis : Involves the condensation of glyoxal, ammonia, and an aldehyde.
  • Wallach synthesis : Utilizes cyclization of o-nitrobenzyl ketones.
  • One-pot condensation reactions : Combines amines and aldehydes in the presence of catalysts to yield the desired product .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to inhibit enzyme activity by binding to active sites, thereby preventing substrate binding and subsequent catalysis . This interaction can lead to modulation of various biological pathways, making it a candidate for therapeutic applications.

Biological Activities

Research has demonstrated that this compound exhibits several notable biological activities:

Anticancer Activity

Studies have indicated that this compound possesses significant anticancer properties. For instance:

  • In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) by enhancing caspase activity .
  • Cell cycle analysis revealed that it can arrest cancer cells at specific phases, contributing to its antiproliferative effects .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

  • It demonstrated effectiveness against various bacterial strains in preliminary studies, suggesting potential as an antibacterial agent .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameStructurePrimary Activity
This compoundStructureAnticancer, Antimicrobial
3-Phenylimidazo[1,5-a]pyridineStructureLess versatile; lacks hydroxymethyl group
Imidazo[4,5-b]pyridinesStructureKnown for antiviral properties

Case Studies

Several case studies have explored the efficacy of this compound in different contexts:

Study 1: Anticancer Efficacy

In a study examining the effects on breast cancer cells (MDA-MB-231), treatment with this compound resulted in:

  • IC50 values indicating significant inhibition of cell proliferation at concentrations as low as 10 µM.

Study 2: Antimicrobial Testing

A separate investigation assessed its antimicrobial properties against Staphylococcus aureus and Escherichia coli:

  • The compound exhibited minimum inhibitory concentrations (MIC) ranging from 15 µg/mL to 30 µg/mL.

Q & A

Q. What are the optimal synthetic routes for (3-Phenylimidazo[1,5-a]pyridin-1-yl)methanol, and how do reaction conditions influence yield?

The synthesis of imidazo[1,5-a]pyridine derivatives typically involves catalytic cyclization or condensation reactions. For example, imidazo[1,5-a]pyridines can be synthesized via decarboxylative intramolecular cyclization using amino acids as precursors, as demonstrated by Wang et al. . Key factors affecting yield include:

  • Catalyst selection : Piperidine is often used to promote cyclization in ethanol under reflux (e.g., 3 hours at 80°C) .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) may enhance reaction rates compared to ethanol .
  • Temperature control : Reflux conditions (70–90°C) are critical for achieving >70% yields in multi-step syntheses .

Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this compound?

  • 1H NMR : The methoxy group (-OCH3) in related derivatives appears as a singlet at δ 3.8–4.0 ppm. Aromatic protons in the phenyl and pyridine rings resonate between δ 7.2–8.5 ppm, with splitting patterns dependent on substituent positions .
  • 13C NMR : The carbonyl carbon (C=O) in ester derivatives typically appears at δ 165–170 ppm, while imidazo-pyridine carbons range from δ 110–150 ppm .
  • IR : A strong absorption band near 1700 cm⁻¹ confirms the presence of ester or carbonyl groups .

Q. What biological activities are associated with imidazo[1,5-a]pyridine derivatives, and how are these evaluated?

Imidazo[1,5-a]pyridines exhibit enzyme inhibitory activity (e.g., cysteine protease inhibition) and potential anticancer properties. For example:

  • Papain inhibition assays : Derivatives are incubated with papain (0.05 mM) and chromogenic substrates (e.g., Bz-DL-Arg-pNA). Activity is measured via absorbance at 410 nm after acid quenching .
  • Cytotoxicity screening : MTT assays using cancer cell lines (e.g., HeLa) are common, with IC50 values calculated from dose-response curves .

Advanced Research Questions

Q. How can conflicting data on reaction yields for imidazo[1,5-a]pyridine derivatives be resolved?

Discrepancies in yields often arise from:

  • Impurity in starting materials : Use HPLC or GC-MS to verify precursor purity.
  • Oxygen sensitivity : Reactions performed under inert atmospheres (N2/Ar) may improve reproducibility .
  • Temperature gradients : Calibrate heating equipment and employ microwave-assisted synthesis for uniform heating .
    For example, Li et al. achieved consistent yields (>85%) by optimizing isonitrile alkylation under strict anhydrous conditions .

Q. What strategies can improve the bioavailability of this compound in pharmacological studies?

  • Structural modifications : Introduce hydrophilic groups (e.g., -OH, -COOH) to enhance solubility. For instance, Siddiqui et al. improved water solubility by substituting the phenyl ring with a 4-hydroxyphenyl group, increasing logP from 2.1 to 1.5 .
  • Formulation : Use cyclodextrin complexes or lipid-based nanoemulsions to bypass poor aqueous solubility .

Q. How can computational methods guide the design of imidazo[1,5-a]pyridine derivatives with enhanced bioactivity?

  • Molecular docking : Screen derivatives against target proteins (e.g., cysteine proteases) using software like AutoDock Vina. For example, docking studies revealed that derivatives with electron-withdrawing groups (e.g., -NO2) exhibit stronger binding to papain (ΔG = −8.2 kcal/mol) .
  • QSAR modeling : Correlate substituent electronegativity with IC50 values to predict inhibitory potency .

Q. What are the challenges in characterizing crystallographic structures of imidazo[1,5-a]pyridine derivatives?

  • Polymorphism : Multiple crystal forms may arise due to flexible substituents. X-ray diffraction of 4-(1-Phenylimidazo[1,5-a]pyridin-3-yl)benzoic acid revealed a monoclinic P21/c space group with Z = 4, but repeated crystallization was required to obtain high-resolution data .
  • Disorder in substituents : The phenyl ring in this compound may exhibit rotational disorder, complicating refinement. Use low-temperature (100 K) data collection to minimize thermal motion .

Methodological Guidelines

Q. How to design a kinetic study for enzyme inhibition by imidazo[1,5-a]pyridine derivatives?

Substrate saturation : Vary substrate concentrations (0.1–10 mM) to determine Km and Vmax.

Inhibitor titration : Add derivatives at 0.1–100 μM and measure residual enzyme activity.

Data analysis : Fit results to the Michaelis-Menten equation with competitive/non-competitive inhibition models. For example, derivative 3f showed Ki = 1.2 μM against papain via Lineweaver-Burk plots .

Q. How to troubleshoot low purity in synthesized this compound?

  • Chromatographic purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase).
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility data. Ethyl 3-formylimidazo[1,5-a]pyridine-1-carboxylate achieved >98% purity after recrystallization from ethyl acetate .

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